molecular formula C17H14N4O4S B2966820 N-(2H-1,3-benzodioxol-5-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896340-87-7

N-(2H-1,3-benzodioxol-5-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2966820
CAS No.: 896340-87-7
M. Wt: 370.38
InChI Key: RGGRQJWRONRATA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzodioxolyl group linked via an acetamide bridge to a sulfanyl-substituted pyrido[1,2-a][1,3,5]triazin-4-one core. The benzodioxol moiety (1,3-benzodioxole) is known for its electron-rich aromatic system, which may enhance binding interactions in biological systems. The sulfanyl (-S-) group at the 2-position of the triazine ring may contribute to redox activity or metal coordination.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-10-3-2-6-21-15(10)19-16(20-17(21)23)26-8-14(22)18-11-4-5-12-13(7-11)25-9-24-12/h2-7H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGRQJWRONRATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridotriazine intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules from the provided evidence. Key differences in core structures, substituents, and bioactivities are highlighted.

Table 1: Structural and Bioactivity Comparison

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (Reported)
Target Compound Pyrido[1,2-a][1,3,5]triazinone Benzodioxolyl, methyl, sulfanylacetamide ~400 (estimated) Not explicitly reported
VUAA-1 (Orco agonist, ) Triazole Ethylphenyl, pyridinyl ~384 Potent Orco channel activation (EC₅₀ < 1 µM)
Compound 38 (Thioacetamide-triazole, ) Triazole 2-Fluorobenzyl ~310 MIC = 8 µg/mL (E. coli)
8t (Oxadiazole derivative, ) Oxadiazole Chlorophenyl, indolylmethyl 428.5 LOX inhibition (IC₅₀ = 12 µM)
6da (Imidazotriazine, ) Imidazo[1,2-a][1,3,5]triazine Phenyl, trifluoromethylphenyl ~350 No bioactivity reported
Compound 10 (Benzodioxol analog, ) Benzamide Benzodioxolyl, isoindolylbutanamide ~450 (estimated) Ranbp2 cyclophilin domain binding

Key Comparison Points

Core Heterocycle Diversity: The target’s pyrido-triazinone core differs from triazoles () and oxadiazoles () in electronic properties and conformational rigidity. Pyrido-triazinones may exhibit stronger π-π stacking due to extended aromaticity compared to smaller heterocycles .

Substituent Effects :

  • The benzodioxolyl group in the target compound contrasts with halogenated aryl groups (e.g., 2-fluorobenzyl in Compound 38, chlorophenyl in 8t). Benzodioxol’s electron-donating methylenedioxy group may enhance solubility but reduce lipophilicity compared to halogenated analogs .
  • The sulfanylacetamide linker is common across analogs (e.g., VUAA-1, Compound 38), suggesting its role in maintaining bioactivity through flexible spacing or redox activity.

Bioactivity Trends: Antimicrobial Activity: Thioacetamide-triazoles (e.g., Compound 38) with fluorinated substituents show MIC values as low as 8 µg/mL against E. coli, highlighting the importance of halogenated aryl groups for membrane penetration . The target compound’s benzodioxol group may reduce potency in this context. Enzyme Inhibition: Oxadiazole derivatives (e.g., 8t) demonstrate LOX inhibition (IC₅₀ = 12 µM), suggesting that bulkier substituents (e.g., indolylmethyl) enhance steric interactions with enzyme active sites .

Synthetic Feasibility: The target compound’s pyrido-triazinone core likely requires multistep synthesis, similar to imidazotriazines (), whereas simpler triazoles () are synthesized via click chemistry or alkylation, reducing complexity .

Research Implications

The structural uniqueness of the target compound positions it for exploration in enzyme inhibition or targeted protein binding (e.g., Ranbp2 cyclophilin domain, as seen in Compound 10 ). Future studies should prioritize:

  • Biological Screening : Testing against LOX, BChE, or microbial targets to benchmark against existing analogs.
  • Structure Optimization : Substituting the benzodioxolyl group with halogenated or bulky aryl moieties to enhance lipophilicity and bioactivity.
  • Computational Modeling : Docking studies to compare binding modes with triazole- and oxadiazole-containing analogs.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and research findings related to its therapeutic applications.

Compound Overview

The compound features a unique structure characterized by a benzodioxole moiety and a pyrido-triazinyl group , which may contribute to its biological properties. Its molecular formula is C18H16N4O4SC_{18}H_{16}N_{4}O_{4}S, with a molecular weight of 384.41 g/mol. The compound is primarily investigated for its anti-inflammatory and anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of specific enzymes or receptors .

A notable study demonstrated that the compound inhibited cell growth in acute biphenotypic leukemia and acute monocytic leukemia cell lines with IC50 values around 0.3 µM and 1.2 µM respectively . This suggests that the compound may interfere with critical signaling pathways involved in tumor growth.

Anti-inflammatory Effects

In addition to its anticancer effects, the compound has been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . Further research is needed to elucidate the precise mechanisms behind these effects.

The proposed mechanism of action for this compound involves interaction with specific kinases and receptors in cellular pathways. For instance, it may inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway often overactive in cancers .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the benzodioxole derivative.
  • Introduction of the pyridazinyl group through coupling reactions.
  • Formation of the sulfanyl acetamide linkage using reagents like thionyl chloride .

Case Studies

Several studies have focused on the biological activity of this compound:

StudyFindings
Study 1Inhibition of acute leukemia cell lines at low micromolar concentrations .
Study 2Reduction of pro-inflammatory cytokines in cellular models .
Study 3Potential interaction with MEK kinases leading to reduced tumor growth rates in xenograft models .

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